7-Fluorobenzo[h]quinoline
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Overview
Description
7-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines using transition metal catalysis or Brønsted acid catalysis . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods provide efficient and rapid synthesis of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using recyclable catalysts and environmentally friendly conditions. The use of microwave-assisted synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .
Scientific Research Applications
7-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[h]quinoline, particularly in its antibacterial and anticancer applications, involves the inhibition of DNA synthesis. The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Benzo[h]quinoline: The parent compound without the fluorine atom.
Benzo[c]acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 7-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, biological activity, and fluorescence properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
163275-60-3 |
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Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
7-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
InChI Key |
PEDVEHKGBRFGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F |
Origin of Product |
United States |
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